2,2-dimethylcycloheptan-1-ol
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Overview
Description
2,2-Dimethylcycloheptan-1-ol is a naturally occurring organic compound known for its distinctive aroma and cooling sensation. This compound is widely used in various industries, including perfumes, cosmetics, and pharmaceuticals. Its molecular formula is C9H18O, and it has a molecular weight of 142.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylcycloheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2-dimethylcycloheptanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of 2,2-dimethylcycloheptanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-dimethylcycloheptanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding alkane, 2,2-dimethylcycloheptane, using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: 2,2-Dimethylcycloheptanone.
Reduction: 2,2-Dimethylcycloheptane.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylcycloheptan-1-ol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavorings, and other consumer products.
Mechanism of Action
The mechanism of action of 2,2-dimethylcycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s cooling sensation is attributed to its ability to activate transient receptor potential (TRP) channels, particularly TRPM8, which are involved in the sensation of cold . Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclohexan-1-ol: Similar in structure but with a six-membered ring instead of a seven-membered ring.
Menthol: Known for its cooling sensation, similar to 2,2-dimethylcycloheptan-1-ol, but with a different molecular structure.
Uniqueness
This compound is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered ring analogs. This structural difference influences its reactivity and interactions with biological targets, making it a valuable compound in various applications .
Properties
CAS No. |
1194-32-7 |
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Molecular Formula |
C9H18O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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